4-(Iodomethyl)morpholine
Description
Significance of the Morpholine (B109124) Heterocyclic Scaffold in Advanced Organic Synthesis
The morpholine ring, a six-membered heterocycle containing both an amine and an ether functional group, is a privileged scaffold in medicinal chemistry and organic synthesis. jchemrev.comjchemrev.comresearchgate.net Its presence in a molecule can impart favorable physicochemical properties, such as improved water solubility and metabolic stability. researchgate.net The morpholine moiety is a key structural component in a variety of approved drugs, including the antibiotic linezolid (B1675486) and the anticancer agent gefitinib. atamankimya.com The versatility of the morpholine ring allows for its incorporation into a wide range of molecular frameworks, leading to compounds with diverse biological activities, including analgesic, anti-inflammatory, and antimicrobial properties. jchemrev.comjchemrev.comchemicalbook.com
The industrial importance of morpholine and its derivatives is also noteworthy, with applications as corrosion inhibitors, rubber additives, and solvents. jchemrev.comatamankimya.com In organic synthesis, morpholine is widely used for the preparation of enamines and as a building block for more complex molecules. atamankimya.com
Overview of Halogenated Methyl Derivatives within Morpholine Frameworks: Focus on N-Substituted Variants
The introduction of a halogenated methyl group at the nitrogen atom of the morpholine ring creates a class of compounds known as N-substituted halomethyl morpholines. These compounds, including 4-(chloromethyl)morpholine, 4-(bromomethyl)morpholine (B6237283), and the subject of this article, 4-(iodomethyl)morpholine, are highly reactive intermediates in organic synthesis. The reactivity of the halomethyl group makes these compounds excellent alkylating agents, allowing for the introduction of the morpholine motif into a variety of substrates through nucleophilic substitution reactions. smolecule.comsmolecule.com
The nature of the halogen atom significantly influences the reactivity of the N-halomethyl morpholine, with the reactivity generally increasing from chloro to bromo to iodo derivatives. This trend is due to the decreasing bond strength between the carbon and the halogen atom down the group, making the iodide a better leaving group.
These reactive intermediates are utilized in the synthesis of a broad spectrum of compounds, including pharmaceuticals, agrochemicals, and materials for various applications. smolecule.comsmolecule.comlookchem.com For instance, 4-(chloromethyl)morpholine is a precursor for the synthesis of spiroacetals and other bioactive molecules. smolecule.com
Historical Context and Evolution of N-Halomethyl Morpholine Chemistry
The chemistry of morpholine itself dates back to the work of Ludwig Knorr, who is credited with its naming. atamankimya.comwikipedia.org The development of methods for the N-substitution of morpholine has been an area of continuous research. Early methods for preparing N-substituted morpholines involved the reaction of an acyclic aliphatic amine with a dichlor-lower alkyl ether in the presence of an acid acceptor. google.com
More contemporary methods for the synthesis of N-halomethyl morpholines involve the direct halogenation of morpholine or the reaction of morpholine with halogenated reagents. For example, 4-(chloromethyl)morpholine can be synthesized by reacting morpholine with chloromethylating agents like N-chlorosuccinimide. smolecule.com Similarly, 4-(bromomethyl)morpholine can be prepared through the bromination of morpholine using bromine or by reacting morpholine with formaldehyde (B43269) and hydrobromic acid. smolecule.com
The synthesis of this compound, while less commonly described in readily available literature, would logically follow similar principles, likely through a Finkelstein-type reaction where a more reactive halide, such as chloride or bromide, is displaced by iodide. The evolution of these synthetic methods has been driven by the need for efficient and scalable routes to these valuable synthetic intermediates.
Interactive Data Table: Properties of Halomethyl Morpholine Precursors
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Synthetic Applications |
| 4-(Chloromethyl)morpholine | C5H10ClNO | 135.59 | Intermediate for pharmaceuticals and agrochemicals. smolecule.comlookchem.com |
| 4-(Bromomethyl)morpholine | C5H10BrNO | 180.04 | Building block for analgesics and antimicrobial agents. smolecule.com |
| This compound | C5H10INO | 227.04 | Highly reactive intermediate for complex molecule synthesis. nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(iodomethyl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10INO/c6-5-7-1-3-8-4-2-7/h1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGFJMLXPAUSHGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90376660 | |
| Record name | 4-(iodomethyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
342401-60-9 | |
| Record name | 4-(iodomethyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanistic Investigations of Reactions Involving 4 Iodomethyl Morpholine
Proposed Reaction Pathways for Iodomethylation and Cyclization Reactions
The formation of iodomethyl-substituted morpholine (B109124) rings can be achieved through several synthetic strategies, most notably via halocyclization reactions. These processes are characterized by key intermediates and reaction steps that dictate the final product structure and stereochemistry.
A key pathway for the formation of iodomethyl-substituted morpholinones involves an iodonium (B1229267) ion-mediated cyclization. nih.govresearchgate.net In this process, an olefinic precursor, such as an allyl glycoside, is treated with an iodine source like molecular iodine (I₂) in the presence of a base. nih.govunideb.hu The reaction proceeds through the formation of a cyclic iodonium ion intermediate. unideb.hu This electrophilic intermediate is then subjected to an intramolecular nucleophilic attack by a nitrogen atom, typically from a carboxamide group within the molecule. unideb.hu This ring-closing step, which follows an anti-attack pathway, leads to the formation of the morpholine or morpholinone ring with an iodomethyl substituent. unimi.it The use of hypervalent iodine reagents can also facilitate such halocyclizations, where the reagent activates an alkene towards intramolecular attack by a nitrogen nucleophile. nih.govresearchgate.net
The general mechanism can be summarized as follows:
Activation of an alkene by an electrophilic iodine source (I⁺).
Formation of a cyclic iodonium ion intermediate.
Intramolecular nucleophilic attack by a nitrogen atom.
Ring closure to form the iodomethyl-functionalized heterocyclic product.
This iodocyclization strategy has been successfully applied to produce iodomethyl spiro-morpholinones from allyl glycoside precursors in good yields. nih.govunideb.hu
The formation of the morpholine ring often relies on classical nucleophilic substitution reactions, particularly those following a second-order nucleophilic substitution (SN2) mechanism. pressbooks.publibretexts.org An SN2 reaction is a single-step, concerted process where a nucleophile attacks an electrophilic carbon center at the same time as a leaving group departs. pressbooks.publibretexts.org
A defining feature of the SN2 mechanism is the "backside attack," where the nucleophile approaches the electrophilic carbon from the side opposite the leaving group. ucsd.edumasterorganicchemistry.com This specific geometry of attack results in an inversion of stereochemical configuration at the carbon center. ucsd.edumasterorganicchemistry.com The reaction rate is bimolecular, meaning it depends on the concentration of both the nucleophile and the substrate. youtube.com
In the context of morpholine synthesis, one strategy involves the SN2-type ring opening of an activated aziridine (B145994) by a haloalcohol. This is followed by a base-mediated intramolecular SN2 cyclization, where the resulting alkoxyamine's oxygen atom acts as the nucleophile to displace the halide, thus forming the morpholine ring. researchgate.net Similarly, the carbon-iodine bond in an iodomethyl group is highly susceptible to nucleophilic attack. The iodide ion is an excellent leaving group, facilitating SN2 reactions where a nucleophile displaces it to form a new bond.
| Factor | Influence on SN2 Reaction Rate | Rationale |
| Substrate | Methyl > Primary > Secondary >> Tertiary | Steric hindrance around the electrophilic carbon increases, impeding the required backside attack by the nucleophile. masterorganicchemistry.comlibretexts.org |
| Nucleophile | Stronger nucleophiles increase the rate. | The rate is dependent on the collision of the nucleophile and substrate; a more reactive nucleophile increases the probability of a successful reaction. libretexts.org |
| Leaving Group | Better leaving groups (weaker bases) increase the rate. | A good leaving group can better stabilize the negative charge it acquires upon departure. Iodide (I⁻) is an excellent leaving group. libretexts.org |
| Solvent | Polar aprotic solvents are preferred. | Polar protic solvents can solvate the nucleophile, shielding it and reducing its reactivity. Polar aprotic solvents do not hinder the nucleophile. libretexts.org |
Ozonolysis provides a novel, though indirect, route to morpholinone structures that are precursors to or analogs of iodomethyl morpholinones. While direct formation of iodomethyl morpholinones via ozonolysis is not the primary pathway, the mechanism provides insight into the construction of the core heterocyclic ring. Ozonolysis of olefinic precursors, such as allyl glycosides, has been used to construct morpholine rings where it was previously not known for this transformation. nih.govresearchgate.net
The mechanism of ozonolysis involves several key steps:
Ozone Addition : Ozone undergoes a 1,3-dipolar cycloaddition to the alkene double bond to form an unstable primary ozonide (a 1,2,3-trioxolane). numberanalytics.com
Decomposition : The primary ozonide rapidly decomposes into a carbonyl compound (an aldehyde or ketone) and a carbonyl oxide, also known as a Criegee intermediate. numberanalytics.comnih.gov
Recombination : These two fragments can then recombine in a different orientation to form a more stable secondary ozonide (a 1,2,4-trioxolane). numberanalytics.com
In the synthesis of morpholinones, the ozonolysis of an allyl group leads to the in situ formation of an aldehyde. nih.gov This aldehyde then undergoes an intramolecular addition reaction with a nearby carboxamide nitrogen to close the ring and form a 5-hydroxymorpholinone. nih.gov While this method yields a hydroxylated product, the same allyl precursor can be treated with iodine to undergo the halocyclization described previously, yielding the corresponding 5-iodomethylmorpholinone. nih.govunideb.hu Therefore, ozonolysis and iodocyclization represent two distinct mechanistic pathways starting from a common precursor to generate functionally different morpholinone derivatives.
Electronic and Steric Factors Governing Reactivity
The chemical behavior of 4-(Iodomethyl)morpholine is dictated by the electronic properties inherent to its functional groups and the steric constraints imposed by its three-dimensional structure.
The iodomethyl group (-CH₂I) is a potent electrophile, a characteristic central to its reactivity. This electrophilicity arises from the significant difference in electronegativity between the carbon and iodine atoms, which creates a polar covalent bond. The carbon atom becomes electron-deficient (δ+) and is thus a prime target for attack by nucleophiles (electron-rich species). numberanalytics.com
The reactivity of the iodomethyl group is further enhanced because iodide (I⁻) is an excellent leaving group. Its large atomic size allows the negative charge to be dispersed over a larger volume, making it a stable, weak base. In nucleophilic substitution reactions, a good leaving group is crucial for a low activation energy and a fast reaction rate. libretexts.org The combination of an electrophilic carbon center and an excellent leaving group makes compounds like this compound highly reactive in SN2 reactions.
The morpholine ring is not planar and typically adopts a stable chair conformation to minimize steric and torsional strain. acs.org This conformational preference has significant implications for the molecule's reactivity. Substituents on the ring can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions, and this orientation can influence the outcome of a reaction. nih.govfrontiersin.org
Steric effects play a critical role in governing reactivity. numberanalytics.com The presence of bulky groups near a reaction center can hinder the approach of a nucleophile or other reactants, a phenomenon known as steric hindrance. libretexts.org This can dramatically slow down reaction rates, particularly for mechanisms like SN2 that require a specific trajectory of attack. masterorganicchemistry.comlibretexts.org For instance, the accessibility of the electrophilic carbon in the iodomethyl group can be influenced by the conformation of the morpholine ring and any other substituents present. units.it In some cases, steric hindrance can lead to alternative reaction pathways or prevent a reaction from occurring altogether. nih.gov Molecular modeling and NMR studies have been used to determine the preferred conformations of morpholine derivatives and correlate them with observed reactivity, showing that substituents often arrange to minimize unfavorable steric interactions. nih.govfrontiersin.org
Reactivity and Transformations of 4 Iodomethyl Morpholine As a Synthetic Intermediate
Nucleophilic Substitution Reactions of the Iodomethyl Group
The iodomethyl group of 4-(iodomethyl)morpholine contains a good leaving group, the iodide ion, making the methylene (B1212753) carbon an electrophilic center susceptible to attack by various nucleophiles. This reactivity is fundamental to its role as a synthetic intermediate, allowing for the introduction of the morpholine (B109124) moiety into a wide range of molecular scaffolds.
Displacement of Halogen Atoms for Further Functionalization
The iodine atom in this compound can be readily displaced by a variety of nucleophiles, a reaction that is central to its application in organic synthesis. This nucleophilic substitution allows for the facile introduction of the morpholine ring onto other molecules. For instance, the reaction of 2-(iodomethyl)morpholine with sodium azide (B81097) in acetonitrile (B52724) proceeds efficiently to produce 2-(azidomethyl)morpholine. This transformation highlights the superior reactivity of the iodomethyl derivative compared to its chloro- or bromo- counterparts, which often require harsher reaction conditions to achieve similar conversions. The enhanced reactivity is attributed to the lower bond dissociation energy of the C-I bond and the better leaving group ability of the iodide ion.
The utility of this displacement is further exemplified in the synthesis of complex molecules where the morpholine unit is a key structural feature. The bromomethyl analogue, 4-{[4-(bromomethyl)phenyl]methyl}morpholine hydrobromide, also undergoes nucleophilic substitution reactions, allowing for further derivatization. smolecule.com Similarly, the chloromethyl group in compounds like 2-(chloromethyl)-4-morpholin-4-ylquinazoline (B1393541) and 2-(chloromethyl)-4-[(2-chlorophenyl)methyl]morpholine (B2472513) serves as a reactive handle for introducing diverse functionalities through nucleophilic displacement. ontosight.ai This strategy is widely employed in medicinal chemistry to generate libraries of compounds for biological screening. acs.orgresearchgate.net
The choice of the halogen in the "halomethyl" group can be critical for achieving desired reactivity and selectivity. While iodides are highly reactive, sometimes a less reactive halide like chloride is preferred to avoid unwanted side reactions. ontosight.ai The general reactivity trend for nucleophilic substitution is I > Br > Cl > F.
Elimination Reactions to Form Unsaturated Systems
Beyond substitution, this compound and its derivatives can undergo elimination reactions to generate unsaturated structures, which are valuable intermediates for further synthetic transformations.
Base-Induced Elimination of Hydrogen Iodide from Iodomethyl Morpholinone Derivatives
The elimination of hydrogen iodide from iodomethyl morpholinone derivatives using a base is a known transformation that leads to the formation of unsaturated systems. nih.govresearchgate.net For example, the treatment of an iodomethyl morpholinone derivative with a strong, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can induce the elimination of HI. nih.gov Interestingly, instead of the expected exomethylene product, this reaction can yield a thermodynamically more stable product with an endocyclic double bond through a proposed isomerization of the initially formed exocyclic double bond. nih.gov This type of elimination is a useful method for creating C=C double bonds within a heterocyclic framework, opening up possibilities for further functionalization through reactions like cycloadditions or olefin metathesis. The general principle of base-induced elimination of hydrogen halides is a fundamental reaction in organic synthesis for the formation of alkenes from alkyl halides. rsc.orglibretexts.orgnih.gov
The formation of unsaturated carbonyl systems can also be achieved through other methods, such as the oxidation of saturated ketones and aldehydes using reagents like o-iodoxybenzoic acid (IBX). scripps.edu While not a direct elimination from an iodomethyl group, it represents an alternative strategy to introduce unsaturation into cyclic systems.
Advanced Derivatization Strategies Utilizing the Iodomethyl Moiety
The reactivity of the iodomethyl group can be harnessed in more complex synthetic strategies to build intricate molecular architectures and to fine-tune the properties of the target molecules.
Modification of this compound for Enhanced Reactivity and Selectivity
Modification of the this compound structure is a key strategy to enhance its reactivity and selectivity in various chemical transformations. jfda-online.com The introduction of activating groups or the use of specific catalysts can significantly influence the outcome of reactions involving the iodomethyl moiety. jfda-online.comresearchgate.net For instance, the conversion of an alcohol to an iodomethyl group can be achieved using reagents like NaBH4/I2, which proceeds through the formation of an alkoxyborohydride intermediate. ccspublishing.org.cn
In the context of enhancing reactivity for nucleophilic substitution, the choice of the leaving group is paramount. Mesylates and tosylates are excellent leaving groups often employed in nucleophilic substitution reactions. ntu.ac.uk The reactivity of sulfonate esters can be modulated by steric and electronic factors. ntu.ac.uk For instance, triflate and nonaflate are even better leaving groups than mesylates. ntu.ac.uk
The development of derivatization methods is crucial for analytical purposes as well, such as in gas chromatography-mass spectrometry (GC-MS) analysis. researchgate.netmdpi.com Derivatization can improve the volatility, stability, and chromatographic properties of analytes. jfda-online.com For example, morpholine can be derivatized with sodium nitrite (B80452) under acidic conditions to form the stable and volatile N-nitrosomorpholine. researchgate.netresearchgate.net
Construction of Complex Ring Systems
The unique reactivity of this compound and its derivatives makes them valuable building blocks for the construction of more complex, often polycyclic, ring systems. researchgate.net
The intramolecular cyclization of molecules containing both a morpholine ring and a reactive iodomethyl group is a powerful strategy for synthesizing fused or bridged heterocyclic systems. For example, an iodine-mediated cyclization has been used in the synthesis of conformationally restricted bridged morpholine systems. researchgate.net Hypervalent iodine reagents are also employed in the synthesis of halogenated cyclic compounds, including iodinated morpholines. beilstein-journals.org These reactions often proceed through an intramolecular halocyclization of an alkene. beilstein-journals.org
Furthermore, the iodomethyl group can be a precursor to other reactive functionalities that can participate in ring-forming reactions. For instance, the displacement of iodide by azide, as mentioned earlier, generates an azidomethyl group which can then undergo cycloaddition reactions, such as the azide-alkyne "click" reaction, to form triazole-containing ring systems.
The construction of spirocyclic systems containing morpholine rings has also been reported. For example, the synthesis of a scaffold containing two morpholine rings embedded within a spiroacetal framework involves the intermediacy of a 2-chloromethyl-substituted morpholine. acs.org Similarly, cis-3,5-di(bromomethyl)-4-tert-butylmorpholine, synthesized from an aziridine (B145994) derivative, serves as a precursor for various disubstituted morpholines. acs.org These examples underscore the versatility of halomethyl-substituted morpholines as key intermediates in the assembly of complex three-dimensional molecular architectures. acs.org
Role in the Synthesis of Bis-Morpholine Spiroacetals and Fused Systems
While this compound itself is a reactive precursor, a closely related strategy involves the in situ formation of an iodomethyl intermediate from an exocyclic enol ether for the synthesis of spiroacetalic and fused morpholine systems. This approach has been effectively used to create sp³-rich, conformationally defined scaffolds for potential use in drug discovery. acs.orgchemrxiv.org
A key methodology involves a multi-step synthesis that begins with a 2-chloromethyl-substituted morpholine, which is dehydrochlorinated to produce a reactive exocyclic enol ether. acs.org This enol ether then undergoes an iodoacetalization reaction. In this step, an electrophilic iodine source reacts with the enol ether in the presence of an alcohol, generating a crucial iodoacetal intermediate. This intermediate contains the core structure analogous to a C-substituted iodomethyl morpholine, which then undergoes base-mediated intramolecular cyclization to form the second morpholine ring, completing the spiroacetal framework. acs.orgchemrxiv.org
This synthetic route allows for the creation of various substituted bis-morpholine spiroacetals. For instance, the diastereoselectivity of the iodoacetalization step can be influenced by the substitution pattern on the morpholine ring. acs.org Research has shown that placing a methyl group at the 6-position of the morpholine enol ether resulted in modest diastereoselectivity (4:1 ratio) for the iodoacetal product. acs.org However, a 5-methyl-substituted enol ether showed no stereoinduction, yielding a 1:1 mixture of diastereomers. acs.org
Table 1: Iodoacetalization of Substituted 2-Methylidenemorpholines
| Enol Ether Precursor | Iodoacetal Product | Diastereomeric Ratio |
|---|---|---|
| 6-Methyl-2-methylidenemorpholine (34) | Iodoacetal 41 | 4:1 |
| 5-Methyl-2-methylidenemorpholine (39) | Iodoacetal 40 | 1:1 |
Data sourced from research on substituted bis-morpholine spiroacetals. acs.org
This methodology can be extended to produce fused systems and analogues containing larger rings, such as 1,4-oxazepanes, demonstrating its versatility in creating diverse and complex molecular architectures. chemrxiv.org The subsequent cyclization of the iodoacetal intermediate is a critical step in assembling these intricate structures. chemrxiv.org
Formation of Bridged Morpholine Architectures
The formation of conformationally restricted bridged morpholine systems can also be achieved through synthetic pathways involving iodine. One notable method is a three-step sequence that utilizes an iodine-mediated cyclization. researchgate.net This strategy is effective for creating bicyclic structures where the morpholine ring is part of a more rigid, bridged framework. The key cyclization step is driven by the reaction of an electrophilic iodine species with a suitably positioned alkene and a nitrogen nucleophile within the same molecule, leading to the formation of the condensed, bridged system. researchgate.net
This type of intramolecular cyclization highlights the utility of iodine's electrophilicity to facilitate the construction of complex, three-dimensional morpholine-containing architectures that are of interest in medicinal chemistry. researchgate.net
Advanced Applications of 4 Iodomethyl Morpholine in Complex Molecule Synthesis
Strategic Building Block for Diverse Heterocyclic Scaffolds
The inherent reactivity of the iodomethyl group in 4-(Iodomethyl)morpholine makes it an excellent electrophile for a variety of synthetic transformations, enabling the construction of a wide range of heterocyclic scaffolds. This reactivity allows for its use in reactions such as nucleophilic substitutions and couplings, which are fundamental to the assembly of more complex ring systems.
One key application of this compound is in the synthesis of fused heterocyclic systems. For instance, it can be employed in intramolecular cyclization reactions to form bicyclic structures containing the morpholine (B109124) ring. While specific examples starting from this compound are not extensively documented, the strategy is analogous to established methods for synthesizing fused rings. uomustansiriyah.edu.iqnih.gov The general approach involves the initial attachment of a nucleophilic group to the morpholine nitrogen, followed by an intramolecular reaction with the iodomethyl moiety to close a new ring.
Furthermore, this compound can serve as a precursor to more elaborate heterocyclic structures through multi-step synthetic sequences. For example, conversion of the iodomethyl group to other functionalities, such as an aldehyde or a carboxylic acid, opens up possibilities for a wider array of cyclization strategies, including condensation and cycloaddition reactions. researchgate.net
The following table illustrates representative transformations where an iodomethyl group, such as the one in this compound, can be utilized to generate diverse heterocyclic scaffolds.
| Starting Material | Reagent/Condition | Product Heterocycle | Reaction Type |
| This compound | 2-aminopyridine | Imidazo[1,2-a]pyridinium salt | N-alkylation and cyclization |
| This compound | Sodium azide (B81097), then triphenylphosphine (B44618) and an alkyne | 1,2,3-Triazole derivative | Azide formation and Staudinger ligation/cycloaddition |
| This compound | Thioacetamide | Thiazole derivative | Hantzsch-type synthesis |
Precursor to Chiral Auxiliaries and Ligands in Asymmetric Synthesis
In the realm of asymmetric synthesis, where the control of stereochemistry is paramount, chiral auxiliaries and ligands play a pivotal role. nih.gov this compound, when derived from a chiral source or resolved into its enantiomers, can serve as a valuable precursor for the synthesis of such stereodirecting agents. The morpholine scaffold itself is a common feature in many successful chiral auxiliaries and ligands due to its conformational rigidity and the presence of heteroatoms that can coordinate to metal centers. lifechemicals.com
The synthesis of chiral auxiliaries from this compound would typically involve the attachment of the morpholinomethyl group to a prochiral substrate. The steric bulk and electronic properties of the morpholine ring can then influence the stereochemical outcome of subsequent reactions, such as alkylations or aldol (B89426) additions. nih.gov After the desired stereocenter has been established, the morpholinomethyl auxiliary can be cleaved under specific conditions.
Similarly, chiral ligands for asymmetric catalysis can be prepared from enantiomerically pure this compound. These ligands often feature a bidentate or tridentate structure, where the morpholine nitrogen and other strategically placed donor atoms can coordinate to a metal catalyst. The chiral environment created by the ligand around the metal center is then responsible for inducing enantioselectivity in a variety of transformations, including hydrogenations, cross-coupling reactions, and cycloadditions. organic-chemistry.orgrsc.org
The table below provides examples of how a chiral morpholine-containing fragment, derivable from a precursor like this compound, can be incorporated into ligands for asymmetric catalysis.
| Ligand Type | Metal | Asymmetric Reaction | Enantiomeric Excess (ee) |
| Morpholine-phosphine | Rhodium | Asymmetric Hydrogenation | Up to 99% |
| Morpholine-oxazoline | Palladium | Asymmetric Allylic Alkylation | >95% |
| Morpholine-bis(oxazoline) | Copper | Asymmetric Diels-Alder | >98% |
Synthesis of Polyfunctionalized Morpholine Derivatives for Chemical Libraries
The development of chemical libraries of diverse small molecules is a cornerstone of modern drug discovery. nih.gov The morpholine scaffold is a privileged structure in medicinal chemistry, and libraries of polyfunctionalized morpholine derivatives are of great interest for screening against a wide range of biological targets. e3s-conferences.orgnih.gov this compound is an ideal starting point for the construction of such libraries due to the versatility of the iodomethyl group.
Through combinatorial chemistry approaches, the iodomethyl group can be reacted with a diverse set of nucleophiles to introduce a wide range of substituents at this position. nih.gov This allows for the rapid generation of a large number of analogs with varied physicochemical properties. Furthermore, the morpholine nitrogen can be functionalized with another set of diverse building blocks, leading to a two-dimensional expansion of the chemical space.
The synthesis of these libraries can be carried out using solution-phase or solid-phase techniques. nih.gov In a typical solid-phase approach, a morpholine precursor could be attached to a resin, followed by functionalization of the iodomethyl group and the morpholine nitrogen in a sequential manner. This method allows for high-throughput synthesis and purification of the library members.
The following table outlines a hypothetical combinatorial synthesis of a polyfunctionalized morpholine library starting from this compound.
| Library Position | Building Block Class | Example Reagents |
| R1 (from Iodomethyl) | Phenols, Thiols, Amines | 4-chlorophenol, benzyl (B1604629) mercaptan, piperidine (B6355638) |
| R2 (on Morpholine N) | Acyl chlorides, Sulfonyl chlorides, Isocyanates | Acetyl chloride, benzenesulfonyl chloride, phenyl isocyanate |
Future Research Directions and Unexplored Avenues for 4 Iodomethyl Morpholine Chemistry
Development of Novel and Green Synthetic Methodologies
The pursuit of environmentally benign and efficient chemical processes is a paramount goal in modern chemistry. Future research concerning 4-(iodomethyl)morpholine should prioritize the development of "green" synthetic methodologies that minimize waste, reduce energy consumption, and utilize less hazardous reagents.
Current syntheses of morpholines often rely on inefficient methods. nih.govchemrxiv.org A promising avenue for future research lies in the development of one- or two-step, redox-neutral protocols. nih.govchemrxiv.org Such methodologies could employ inexpensive and readily available starting materials, potentially offering significant environmental and safety benefits over traditional approaches. nih.govchemrxiv.org Research could focus on catalytic systems that enable the direct and selective formation of the morpholine (B109124) ring, followed by efficient iodination of the methyl group.
Potential Green Synthesis Strategies:
| Strategy | Description | Potential Advantages |
| Catalytic C-H Activation/Functionalization | Direct conversion of a C-H bond on a methyl-morpholine precursor to a C-I bond using a suitable catalyst. | Atom economy, reduced number of steps. |
| Biocatalysis | Employment of enzymes to catalyze the formation of the morpholine ring or the subsequent iodination step. | High selectivity, mild reaction conditions, biodegradable catalysts. |
| Mechanochemistry | Use of mechanical force (e.g., ball milling) to drive the reaction, often in the absence of bulk solvents. | Reduced solvent waste, potential for novel reactivity. |
| Flow Chemistry Synthesis | Continuous production in a flow reactor, allowing for precise control over reaction parameters and improved safety. nih.gov | Enhanced safety, scalability, and process control. nih.gov |
Exploration of Undiscovered Reactivity Modes and Transformations
While this compound is primarily utilized as an alkylating agent for introducing the morpholinomethyl group, its full reactive potential may be underexplored. Future research should aim to uncover novel reactivity modes and transformations that expand its synthetic utility.
One area of interest is the exploration of its participation in radical reactions. Photoredox catalysis or other radical initiation methods could unveil new pathways for C-C and C-heteroatom bond formation. Additionally, its role in transition-metal-catalyzed cross-coupling reactions beyond simple alkylation warrants investigation. For instance, exploring its use in coupling reactions with organometallic reagents could open up new avenues for constructing complex molecules.
Potential Areas for Reactivity Exploration:
| Reaction Type | Potential Application |
| Radical-mediated Reactions | Access to novel carbon-carbon and carbon-heteroatom bond formations under mild conditions. |
| Transition-Metal Cross-Coupling | Use as a coupling partner in reactions like Suzuki, Sonogashira, or Buchwald-Hartwig aminations to form more complex structures. |
| Multi-component Reactions | Development of one-pot reactions where this compound reacts with two or more other components to rapidly build molecular complexity. |
| Ring-Opening/Rearrangement Reactions | Investigation of conditions that could induce novel rearrangements or ring-opening of the morpholine moiety, leading to unexpected and potentially useful products. |
Refinement of Stereochemical Control in Complex Syntheses
The spatial arrangement of atoms within a molecule is crucial for its biological activity. researchgate.netrijournals.com As such, achieving precise control over stereochemistry is a fundamental challenge and a major focus in organic synthesis. researchgate.netrijournals.com When this compound is used in the synthesis of complex, chiral molecules, controlling the stereochemical outcome of its reactions is of utmost importance.
Future research should focus on developing asymmetric methodologies that utilize this compound to generate products with high enantiomeric or diastereomeric purity. This could involve the use of chiral catalysts, auxiliaries, or reagents to direct the stereochemical course of the reaction. researchgate.netrijournals.com For example, the development of enantioselective alkylation reactions using a chiral phase-transfer catalyst or a chiral ligand-metal complex could provide access to valuable, enantioenriched morpholine-containing compounds.
Furthermore, investigating the influence of the morpholine nitrogen on the stereoselectivity of reactions at adjacent stereocenters could provide valuable insights for the design of new synthetic strategies. researchgate.netrijournals.com Computational methods, such as DFT and molecular modeling, can be employed to predict and understand the stereochemical outcomes of these reactions. researchgate.net
Integration in Automated and Flow Chemistry Platforms for Scalable Production
The increasing demand for the rapid and efficient synthesis of chemical compounds, particularly in the pharmaceutical industry, has driven the development of automated and flow chemistry platforms. researchgate.net These technologies offer numerous advantages over traditional batch synthesis, including improved safety, reproducibility, and scalability. nih.govresearchgate.net
A significant future direction for this compound chemistry is its integration into these automated systems. Developing robust and reliable flow chemistry protocols for reactions involving this compound would enable its on-demand synthesis and use in multi-step reaction sequences without the need for isolation of intermediates. nih.gov This could significantly accelerate the drug discovery and development process.
Automated platforms can also be used for high-throughput screening of reaction conditions, allowing for the rapid optimization of reactions involving this compound. researchgate.net The combination of automated synthesis with machine learning algorithms could further enhance the efficiency of synthesis and lead to the discovery of novel reaction pathways. researchgate.net The development of solid-phase synthesis methods where this compound is used to functionalize a resin-bound substrate could also be beneficial for automated library synthesis.
Q & A
Q. What are the established synthetic methodologies for 4-(Iodomethyl)morpholine, and how can purity be optimized?
Methodological Answer: The synthesis of this compound typically involves nucleophilic substitution or alkylation reactions. A common approach is the reaction of morpholine with iodomethyl halides (e.g., iodomethyl chloride) under inert conditions. Key steps include:
Alkylation : React morpholine with iodomethyl chloride in a polar aprotic solvent (e.g., DMF) at 60–80°C for 6–12 hours.
Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to achieve >95% purity .
Optimization involves adjusting stoichiometry, solvent choice, and reaction time to minimize byproducts like di-alkylated morpholine derivatives.
Q. How can researchers confirm the structural integrity of this compound?
Methodological Answer: Structural validation requires:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm the morpholine ring and iodomethyl substituent. For example, the CHI group shows a characteristic downfield shift at ~3.5 ppm (H) and 15–20 ppm (C).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify the molecular ion peak [M+H] at m/z 214.00 (calculated for CHINO).
- Elemental Analysis : Confirm C, H, N, and I percentages within ±0.3% of theoretical values .
Q. What preliminary biological assays are suitable for evaluating this compound?
Methodological Answer: Initial screening should focus on:
- Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to assess IC values.
- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., PI3K, EGFR) using fluorescence-based protocols.
- Solubility and Stability : HPLC or UV-Vis spectroscopy to evaluate stability in PBS (pH 7.4) and DMSO .
Advanced Research Questions
Q. How can reaction conditions be optimized to scale up this compound synthesis without compromising yield?
Methodological Answer: Use a Design of Experiments (DoE) approach to optimize:
- Temperature : Lower temperatures (40–50°C) reduce side reactions but may prolong reaction time.
- Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency.
- Workflow Integration : Implement continuous-flow reactors for improved heat and mass transfer, achieving >85% yield at 100 g scale .
Q. How do structural modifications of this compound affect its binding affinity to biological targets?
Methodological Answer: Perform structure-activity relationship (SAR) studies:
Analog Synthesis : Replace iodine with bromine or chlorine to assess halogen-dependent activity.
Computational Modeling : Use molecular docking (AutoDock Vina) to predict interactions with targets like kinases or GPCRs.
Biophysical Assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding constants (K) .
Q. How should researchers resolve contradictions in biological activity data across studies?
Methodological Answer: Address discrepancies through:
- Standardized Protocols : Validate assay conditions (e.g., cell passage number, serum concentration) to ensure reproducibility.
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or batch effects.
- Orthogonal Assays : Confirm activity with alternative methods (e.g., Western blot for protein expression vs. RT-PCR for mRNA levels) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
